2-Phenyl-3'-trifluoromethylacetophenone
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Overview
Description
2-Phenyl-3’-trifluoromethylacetophenone is an organic compound characterized by the presence of a phenyl group attached to the carbonyl of an acetyl group, with a trifluoromethyl group at the 3’ position. This compound is part of the broader class of acetophenones, which are versatile intermediates in organic synthesis and have various applications in the development of pharmaceuticals, agrochemicals, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Phenyl-3’-trifluoromethylacetophenone involves the reaction of trifluoromethylbenzene with an acetylation agent under the action of n-butyllithium in an organic solvent. This reaction typically occurs at temperatures ranging from -70°C to 0°C and can be completed within 1-48 hours . Another method involves the preparation of a diazo solution from reacting 3-aminobenzotrifluoride and sulfuric acid, followed by the addition of acetaldoxime to obtain 3’-trifluoromethylacetophenone oxime, which is then treated with hydrochloric acid and distilled to obtain the final product .
Industrial Production Methods
Industrial production methods for 2-Phenyl-3’-trifluoromethylacetophenone often involve large-scale reactions using the aforementioned synthetic routes. The use of n-butyllithium and trifluoromethylbenzene is common, although handling these reagents on an industrial scale requires careful management due to their pyrophoric nature .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Phenyl-3’-trifluoromethylacetophenone has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and other complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals, such as pesticides and fungicides.
Mechanism of Action
The mechanism of action of 2-Phenyl-3’-trifluoromethylacetophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group influences the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The compound can participate in catalytic cycles, where it acts as a substrate or intermediate, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetophenone: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3’-Methylacetophenone: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.
4’-Trifluoromethylacetophenone: The trifluoromethyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
2-Phenyl-3’-trifluoromethylacetophenone is unique due to the presence of the trifluoromethyl group at the 3’ position, which significantly influences its chemical behavior and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)13-8-4-7-12(10-13)14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTASBHDUYDOEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375146 |
Source
|
Record name | 2-Phenyl-3'-trifluoromethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1533-04-6 |
Source
|
Record name | 2-Phenyl-1-[3-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1533-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-3'-trifluoromethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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